REACTION_CXSMILES
|
[NH2:1]/[C:2](/[CH2:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:10]=1[F:17])=[CH:3]\[C:4]([O:6][CH3:7])=[O:5].S(=O)(=O)(O)O.C([BH3-])#N.[Na+].Cl.C(=O)([O-])[O-].[Na+].[Na+]>CO.O>[NH2:1][CH:2]([CH2:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:10]=1[F:17])[CH2:3][C:4]([O:6][CH3:7])=[O:5] |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
N\C(=C/C(=O)OC)\CC1=C(C=C(C(=C1)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 10-15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a clear solution
|
Type
|
CUSTOM
|
Details
|
was done at 0 to −10° C.
|
Type
|
STIRRING
|
Details
|
the clear solution was stirred for 10-15 minutes at 0 to −10° C
|
Duration
|
12.5 (± 2.5) min
|
Type
|
STIRRING
|
Details
|
After 10-15 minutes stirring at 0 to −10° C.
|
Duration
|
12.5 (± 2.5) min
|
Type
|
STIRRING
|
Details
|
The clear white suspension was stirred at 0 to −10° C. for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
The methanol was distilled completely at 45-50° C. under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow residue
|
Type
|
STIRRING
|
Details
|
The suspension was stirred at 0-5° C. for 10-15 minutes
|
Duration
|
12.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
to give pH 8-9
|
Type
|
EXTRACTION
|
Details
|
The product was extracted in ethyl acetate (2×10.0 vol, 2×3.5 Ltr)
|
Type
|
WASH
|
Details
|
The combined ethyl acetate layers were washed with water (3×10.0 vol, 3×3.5 Ltr)
|
Type
|
CUSTOM
|
Details
|
The product was isolated by distillation of the ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow coloured oil
|
Reaction Time |
12.5 (± 2.5) min |
Name
|
|
Type
|
|
Smiles
|
NC(CC(=O)OC)CC1=C(C=C(C(=C1)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1]/[C:2](/[CH2:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:10]=1[F:17])=[CH:3]\[C:4]([O:6][CH3:7])=[O:5].S(=O)(=O)(O)O.C([BH3-])#N.[Na+].Cl.C(=O)([O-])[O-].[Na+].[Na+]>CO.O>[NH2:1][CH:2]([CH2:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:10]=1[F:17])[CH2:3][C:4]([O:6][CH3:7])=[O:5] |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
N\C(=C/C(=O)OC)\CC1=C(C=C(C(=C1)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 10-15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a clear solution
|
Type
|
CUSTOM
|
Details
|
was done at 0 to −10° C.
|
Type
|
STIRRING
|
Details
|
the clear solution was stirred for 10-15 minutes at 0 to −10° C
|
Duration
|
12.5 (± 2.5) min
|
Type
|
STIRRING
|
Details
|
After 10-15 minutes stirring at 0 to −10° C.
|
Duration
|
12.5 (± 2.5) min
|
Type
|
STIRRING
|
Details
|
The clear white suspension was stirred at 0 to −10° C. for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
The methanol was distilled completely at 45-50° C. under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow residue
|
Type
|
STIRRING
|
Details
|
The suspension was stirred at 0-5° C. for 10-15 minutes
|
Duration
|
12.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
to give pH 8-9
|
Type
|
EXTRACTION
|
Details
|
The product was extracted in ethyl acetate (2×10.0 vol, 2×3.5 Ltr)
|
Type
|
WASH
|
Details
|
The combined ethyl acetate layers were washed with water (3×10.0 vol, 3×3.5 Ltr)
|
Type
|
CUSTOM
|
Details
|
The product was isolated by distillation of the ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow coloured oil
|
Reaction Time |
12.5 (± 2.5) min |
Name
|
|
Type
|
|
Smiles
|
NC(CC(=O)OC)CC1=C(C=C(C(=C1)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |